molecular formula C7H9N5O2 B12883893 7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid CAS No. 227610-67-5

7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid

Cat. No.: B12883893
CAS No.: 227610-67-5
M. Wt: 195.18 g/mol
InChI Key: AFXZGYJNGREASZ-UHFFFAOYSA-N
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Description

7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b][1,2,4]triazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives and other substituted products.

Scientific Research Applications

7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

227610-67-5

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid

InChI

InChI=1S/C7H9N5O2/c1-2-3-9-6-4(8)5(7(13)14)11-12(6)10-3/h11H,2,8H2,1H3,(H,13,14)

InChI Key

AFXZGYJNGREASZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=N1)C(=C(N2)C(=O)O)N

Origin of Product

United States

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